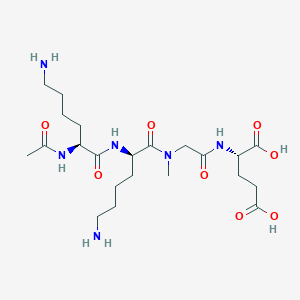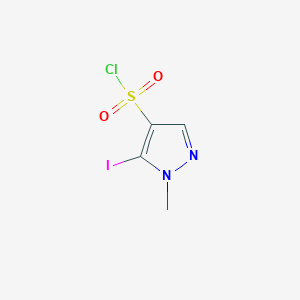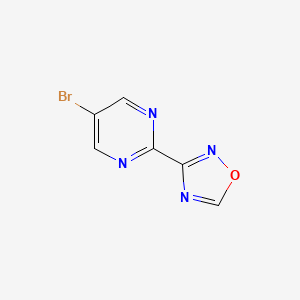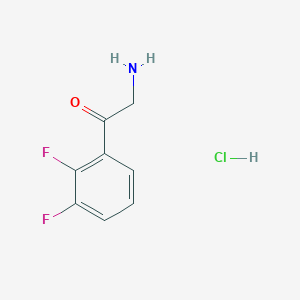
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Acetylation and Peptide Activity
Research has shown that enzymatic acetylation, specifically in proteins such as alpha-melanotropin, can significantly affect their biological activity. For instance, the N-acetylated form of alpha-melanotropin exhibited more potent behavioral effects compared to its deacetylated form, indicating that enzymatic N-acetylation is crucial in modulating the activity of certain peptides (O'Donohye et al., 1982).
Analytical Methods for Peptide Quantification
Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), have been utilized to quantify sub-picomole amounts of peptides like melanotropin potentiating factor (MPF). This approach, employing 9-fluorenylmethyl chloroformate (FMOC) derivatives, provides sensitivity comparable to radioimmunoassay, facilitating the analysis of MPF and related peptides in various samples (Lewis et al., 1993).
Bromodomains and Lysine Acetylation
Lysine acetylation is a critical mechanism that regulates chromatin structure and can be linked to disease development. Bromodomains, which are small interaction modules on various proteins, play a key role in the acetylation-dependent assembly of transcriptional regulator complexes. These complexes initiate transcriptional programs leading to phenotypic changes. Inhibitors targeting bromodomains, especially in the BET family, show potential in oncology and the treatment of inflammation and viral infections (Filippakopoulos & Knapp, 2014).
Stability and Biological Activity
Research on analogues of Lys-Lys-Gly-Glu, a sequence in melanotropin potentiating factor (MPF), shows the significance of peptide stability and potentiating potency. Modifications in peptide sequences can lead to variations in stability towards proteolytic enzymes and tissue extracts, influencing their biological activity (Morley et al., 1981).
Epigenetic Regulation and Acetylation
Studies indicate that lysine acetylation of transcription factors like STAT3 in tumors plays a crucial role in the methylation of tumor-suppressor gene promoters. Acetylation inhibitors like resveratrol can result in demethylation and reactivation of several tumor-suppressor genes, suggesting a link between STAT3 acetylation and gene silencing in cancer. This finding provides a basis for targeting acetylated STAT3 in cancer therapy (Lee et al., 2012).
Receptor Binding and Hormone Activity
Labeling studies on human choriogonadotropin have revealed that acetylation at specific amino groups affects receptor binding. This suggests that acetylation plays a role, either directly or indirectly, in hormone-receptor interactions, highlighting the importance of posttranslational modifications in cellular processes (Yadav et al., 1994).
Mécanisme D'action
Target of Action
It is known as a neurotrophic peptide, suggesting that it may interact with neurons or neural pathways .
Mode of Action
As a neurotrophic peptide, it likely interacts with neural cells or pathways to exert its effects .
Biochemical Pathways
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways
Pharmacokinetics
It is described as a metabolically stable analog of melanotropin-potentiating factor , which suggests that it may have favorable pharmacokinetic properties.
Result of Action
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways . This suggests that it may have potential therapeutic effects in conditions like Parkinson’s disease.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNIYYJLZLOIR-BBWFWOEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)




![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
